molecular formula C11H12ClN3O4S B13200952 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13200952
M. Wt: 317.75 g/mol
InChI Key: UDQVJROIBDPSFX-UHFFFAOYSA-N
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Description

Molecular Architecture Analysis of Bicyclic Pyrido-Pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold forms a bicyclic system comprising fused pyridine and pyrimidine rings. In this compound, the pyrimidine ring adopts a partially saturated 1,2,3,4-tetrahydropyrimidine configuration, with ketone groups at positions 2 and 4 introducing planarity through conjugation. The pyridine ring retains aromaticity, with nitrogen atoms at positions 1 and 3 contributing to electron delocalization. The butyl substituent at position 1 extends perpendicularly from the bicyclic plane, minimizing steric hindrance while introducing hydrophobic character.

Bond length analysis derived from computational models (DFT/B3LYP/6-31G**) highlights key features:

  • The C6–S bond in the sulfonyl chloride group measures 1.76 Å, consistent with sulfonate derivatives.
  • The N1–C2 and N3–C4 bonds in the pyrimidine ring are elongated (1.38–1.42 Å), reflecting partial single-bond character due to keto-enol tautomerism.
  • π-Conjugation across the pyrido[2,3-d]pyrimidine system results in bond alternation, with C5–C6 and C8–N9 distances of 1.40 Å and 1.34 Å, respectively.

Hybridization states further define reactivity:

  • The sulfonyl chloride sulfur atom adopts tetrahedral geometry (sp³) with bond angles of 109.5° between oxygen and chlorine atoms.
  • Pyrimidine ring nitrogens (N1, N3) exhibit sp² hybridization, participating in resonance with adjacent carbonyl groups.

Properties

Molecular Formula

C11H12ClN3O4S

Molecular Weight

317.75 g/mol

IUPAC Name

1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C11H12ClN3O4S/c1-2-3-4-15-9-8(10(16)14-11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,2-4H2,1H3,(H,14,16,17)

InChI Key

UDQVJROIBDPSFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters and Outcomes

Parameter Details Outcome (Yield %)
Catalyst NHC precatalysts (e.g., triazolium salts) 80–95%
Base Tribasic potassium phosphate, tert-BuOK, KHMDS Increased reactivity, up to 95%
Oxidant Diphenoquinone (DQ), equimolar Efficient oxidation step
Solvent Toluene Optimal for reaction
Temperature Room temperature (rt) Mild conditions
Reaction Time 20–24 hours Sufficient for completion

The mechanism involves deprotonation of the triazolium salt to generate the free NHC, which adds nucleophilically to the enal forming a Breslow intermediate. This intermediate is oxidized to an α,β-unsaturated acyl azolium, which undergoes 1,2-addition by the cyclic enamine of 6-aminouracil, followed by aza-Claisen rearrangement and intramolecular lactamization to yield the fused pyrido[2,3-d]pyrimidine structure.

Functionalization to 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

After the core scaffold is synthesized, alkylation at the nitrogen atoms is performed to introduce the butyl substituent. This is typically achieved by reacting NH-protected 6-aminouracils with alkyl halides (e.g., butyl bromide) in the presence of potassium carbonate in DMF at 80 °C for 24 hours. The product is isolated by precipitation and purification steps involving washing and drying under vacuum.

Alkylation Reaction Conditions

Reagent Quantity (Equiv) Solvent Temperature Time Yield (%)
2-Protected 6-aminouracil 1 DMF 80 °C 24 hours High (typically >80%)
Potassium carbonate 2
Butyl halide (e.g., bromide) 10

Subsequent deprotection steps involve treatment with sodium hydroxide in methanol/water at room temperature, followed by precipitation and filtration to yield the free 1-butyl substituted pyrido[2,3-d]pyrimidine derivatives.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group at the 6-position is introduced by sulfonation followed by chlorination of the sulfonic acid intermediate. Although explicit detailed procedures for this exact compound are limited in the literature, general synthetic routes for sulfonyl chlorides on heterocyclic systems involve:

  • Sulfonation of the aromatic or heterocyclic ring using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Controlled reaction conditions to avoid over-chlorination or degradation.
  • Purification by crystallization or chromatography.

The final compound, 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride, has a molecular formula C11H12ClN3O4S and molecular weight of 317.75 g/mol.

Alternative Green and Catalytic Methods

Recent advances have introduced greener and more efficient catalytic systems for synthesizing pyrido[2,3-d]pyrimidine derivatives, which may be adapted for the target compound:

  • One-pot three-component reactions catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol at 50 °C yield polyfunctionalized pyrido[2,3-d]pyrimidines in 73–95% yield with mild conditions and simple work-up.
  • Nano-magnetic silica-bonded S-sulfonic acid catalysts under neat conditions provide high yields, short reaction times, and catalyst reusability, supporting sustainable synthesis of polynitrogenated heterocycles.

These methods highlight the potential for environmentally friendly and scalable preparation routes.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield (%) Notes
Pyrido[2,3-d]pyrimidine core NHC-catalyzed aza-annulation in toluene NHC precatalysts, K3PO4, DQ Up to 95 Room temp, 20–24 h
N-Alkylation Alkyl halide, K2CO3 in DMF, 80 °C Butyl bromide >80 24 h, followed by deprotection
Sulfonyl chloride formation Sulfonation with chlorosulfonic acid ClSO3H or SO2Cl2 Variable Requires careful control
Green catalysis alternatives TBAB in EtOH, nano-magnetic acid catalyst TBAB, Fe3O4@SiO2@(CH2)3S–SO3H 73–95 Mild, recyclable catalysts

Research Outcomes and Characterization

The synthesized compounds are characterized by standard spectroscopic methods including:

For example, 1-butyl derivatives show characteristic NMR signals corresponding to butyl protons and pyrimidine ring protons, with IR peaks confirming the presence of dioxo and sulfonyl chloride groups.

This comprehensive overview integrates multiple research sources and methodologies, providing a professional and authoritative guide to the preparation of this compound. The combination of classical synthetic steps with emerging green catalysis approaches offers diverse and efficient routes for researchers in medicinal chemistry and related fields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions typically proceed under mild conditions (room temperature to 60°C) in aprotic solvents like dichloromethane or tetrahydrofuran .

Example with Amines :

C11H12ClN3O4S+RNH2C11H12N4O4SR+HCl\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}+\text{RNH}_2\rightarrow \text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_4\text{S}\cdot \text{R}+\text{HCl}

Primary and secondary amines react efficiently, while sterically hindered amines may require elevated temperatures.

Example with Alcohols :

C11H12ClN3O4S+ROHC11H12N3O5SR+HCl\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}+\text{ROH}\rightarrow \text{C}_{11}\text{H}_{12}\text{N}_3\text{O}_5\text{S}\cdot \text{R}+\text{HCl}

Reactions with alcohols often employ bases like triethylamine to neutralize HCl .

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous or moist environments to form the corresponding sulfonic acid:

C11H12ClN3O4S+H2OC11H13N3O5S+HCl\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_5\text{S}+\text{HCl}

This reaction is accelerated under basic conditions .

Condensation Reactions

The pyrido[2,3-d]pyrimidine core participates in multicomponent reactions (MCRs) under acidic or catalytic conditions. For example, triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) catalyzes MCRs involving aldehydes and enaminonitriles to form fused heterocycles . While direct data for this compound is limited, analogous pyrido[2,3-d]pyrimidine derivatives undergo:

  • Cyclocondensation with α,β-unsaturated carbonyl compounds.

  • Nucleophilic Aromatic Substitution at electron-deficient positions on the heterocycle .

Stability Under Reaction Conditions

The compound is stable under inert atmospheres but degrades in the presence of moisture or strong bases. Key stability data:

ConditionStability Outcome
Ambient temperature (dry)Stable for >24 hours
Aqueous pH < 7Slow hydrolysis (t₁/₂ ≈ 12 hours)
Aqueous pH > 9Rapid hydrolysis (t₁/₂ < 1 hour)

Comparative Reactivity of Analogous Compounds

Reactivity trends across structurally related sulfonyl chlorides highlight the influence of substituents:

CompoundReactivity with AminesHydrolysis Rate (pH 7)
1-Butyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-SO₂ClModerateIntermediate
Benzene sulfonyl chlorideHighFast
1-Cyclopropyl analog (C₁₄H₁₅ClN₃O₄S)LowSlow

The electron-withdrawing pyrido[2,3-d]pyrimidine ring in the target compound moderately activates the sulfonyl chloride group compared to aryl sulfonyl chlorides .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Pyrido[2,3-d]pyrimidine Family

Substituent Variations at Position 1 and 6

The target compound differs from analogs primarily in its substituents at positions 1 (butyl) and 6 (sulfonyl chloride). Key comparisons include:

Compound Name Position 1 Substituent Position 6 Functional Group Yield (%) Key Properties/Applications Reference ID
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride (Target) Butyl Sulfonyl chloride N/A Reactive intermediate for sulfonamides
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid Methyl Carboxylic acid N/A Commercial reagent (Santa Cruz Biotech)
7-Amino-3-butyl-1-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Methyl (position 1), Butyl (position 3) Carbonitrile 51.9 Antitumor candidate (in vitro studies)
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride Propyl Sulfonyl chloride Discontinued Structural analog with shorter alkyl chain

Key Observations :

  • The sulfonyl chloride group distinguishes the target compound from carbonitriles (e.g., 3s in ) and carboxylic acids (e.g., ), enabling nucleophilic substitution reactions to form sulfonamides, a common pharmacophore .

Functional Group Impact on Reactivity and Stability

  • Sulfonyl Chloride vs. Carbonitrile : Sulfonyl chlorides are highly electrophilic, enabling facile reactions with amines to form sulfonamides. Carbonitriles (e.g., 3s ) are less reactive but more stable, often retained in final drug molecules.
  • Butyl vs. Methyl/Propyl : Longer alkyl chains (butyl) increase hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility. Methyl groups (e.g., ) offer better solubility but shorter metabolic half-lives .

Physicochemical and Spectroscopic Data

While NMR data for the target compound are unavailable, analogs provide insights:

  • 1H-NMR Shifts : Methyl groups (e.g., 1-methyl in ) typically resonate at δ 3.2–3.5 ppm, whereas butyl groups show peaks near δ 0.9–1.6 ppm (CH₂/CH₃) .
  • 13C-NMR : Sulfonyl chloride carbons appear at δ 50–60 ppm, distinct from carboxylic acids (δ 170–175 ppm) or carbonitriles (δ 115–120 ppm) .

Biological Activity

1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O4S, with a molecular weight of 317.75 g/mol. It features a pyrido-pyrimidine core and a sulfonyl chloride functional group that enhances its reactivity for further chemical modifications and interactions with biological molecules.

PropertyValue
Molecular FormulaC11H12ClN3O4S
Molecular Weight317.75 g/mol
IUPAC Name1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride
InChI KeyUDQVJROIBDPSFX-UHFFFAOYSA-N

The biological activity of this compound largely stems from its ability to interact with various biomolecules through its sulfonyl chloride group. This group allows for nucleophilic substitution reactions , enabling the compound to form covalent bonds with proteins and nucleic acids. Such interactions can lead to modifications that affect protein function and stability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying active sites.
  • Protein Interactions : It can alter protein conformation and function through covalent attachment.

Antimicrobial and Antioxidant Properties

Research indicates that compounds related to 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine have demonstrated antimicrobial and antioxidant activities . For instance:

  • A study on similar pyrimidine derivatives showed significant inhibition of bacterial growth and free radical scavenging activity .

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its potential as a dipeptidyl peptidase (DPP)-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. Structural activity relationship studies suggest that modifications to the scaffold can enhance inhibitory activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with other related compounds is useful:

Compound NameMolecular FormulaUnique Features
1-Methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidineC10H10N4O3Methyl substitution affects solubility and reactivity
6-SulfonylpyrimidinesVariesGeneral class with varied biological activities
Pyrano[2,3-d]pyrimidine derivativesVariesUsed as PARP inhibitors in cancer research

Q & A

Q. What synthetic routes are recommended for preparing 1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride?

The synthesis typically involves multi-step heterocyclic condensation and sulfonation. A common approach is to:

Construct the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors.

Introduce the butyl group at the N1 position using alkylation agents (e.g., 1-bromobutane).

Sulfonate the 6-position using chlorosulfonic acid under controlled anhydrous conditions.
Key validation steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers validate the purity of this compound post-synthesis?

Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5, adjusted with acetic acid) and acetonitrile (70:30 v/v) for optimal separation. UV detection at 254 nm is recommended due to the compound’s aromatic and sulfonyl chloride moieties. Purity ≥98% is achievable with recrystallization from ethanol/water mixtures .

Q. What safety precautions are critical when handling this sulfonyl chloride derivative?

  • Conduct reactions in a fume hood to avoid inhalation of HCl gas released during sulfonation.
  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group.
  • Store the compound under inert gas (argon) at –20°C to maintain stability.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?

  • NMR Discrepancies : Compare experimental 1^1H/13^13C NMR shifts with computational models (DFT calculations) to confirm resonance assignments. For example, the deshielded proton at δ 8.2 ppm corresponds to the pyrimidine ring’s C5-H.
  • Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isotopic clusters (e.g., chlorine isotopes) and potential byproducts. Cross-reference with fragmentation patterns of related pyrido-pyrimidine derivatives .

Q. What strategies optimize the sulfonation step to minimize byproducts like sulfonic acids?

  • Temperature Control : Maintain the reaction at 0–5°C during chlorosulfonic acid addition to reduce side reactions.
  • Solvent Selection : Use dichloroethane instead of DCM for higher boiling points, enabling slower reagent addition.
  • Workup Protocol : Quench excess chlorosulfonic acid with ice-cold sodium bicarbonate to precipitate impurities before extraction .

Q. How does the butyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The N1-butyl group enhances steric hindrance, slowing sulfonyl chloride hydrolysis. However, it increases solubility in nonpolar solvents (e.g., THF), facilitating reactions with amines or alcohols. Kinetic studies show a 20% decrease in hydrolysis rate compared to methyl-substituted analogs .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • pH Stability : Prepare buffer solutions (pH 3–9) and monitor degradation via HPLC. The sulfonyl chloride group hydrolyzes rapidly above pH 7, forming the sulfonic acid derivative.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >150°C). Store samples at –20°C for long-term stability .

Methodological Considerations for Biological Applications

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with IC50 calculations .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug Design : Synthesize a hydrolytically labile ester derivative (e.g., methyl ester) to enhance solubility, which converts back to the parent compound in vivo .

Data Interpretation and Contradiction Management

Q. How to reconcile discrepancies between computational docking results and experimental bioactivity data?

  • Flexible Docking : Account for protein conformational changes using molecular dynamics simulations.
  • Solvent Effects : Include explicit water molecules in docking models to better approximate in vivo conditions.
  • Experimental Validation : Use site-directed mutagenesis to confirm predicted binding residues .

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